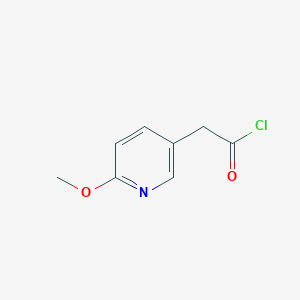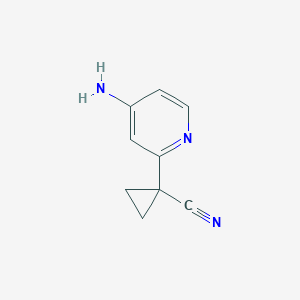
2,3,5-Trifluoroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoroanisole typically involves the reaction of anisole with fluorinating agents. One common method is the reaction of anisole with hydrogen trifluoride under controlled conditions to introduce the trifluoromethyl group . Another method involves the reaction of halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce aldehydes or acids.
Aplicaciones Científicas De Investigación
2,3,5-Trifluoroanisole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,5-Trifluoroanisole and its derivatives often involves interactions with specific molecular targets. For example, in herbicidal applications, these compounds may inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential biological processes
Comparación Con Compuestos Similares
- 2,3,4-Trifluoroanisole
- 2,3,6-Trifluoroanisole
- 2,4,5-Trifluoroanisole
Comparison: 2,3,5-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other trifluoroanisole derivatives, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in substitution and oxidation reactions .
Propiedades
Número CAS |
4920-36-9 |
|---|---|
Fórmula molecular |
C7H5F3O |
Peso molecular |
162.11 g/mol |
Nombre IUPAC |
1,2,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5F3O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
Clave InChI |
ICFSCKMBLCOXJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)



![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)

![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)

